Methyl 2-methyl-3-oxopropanoate
Overview
Description
Methyl 2-methyl-3-oxopropanoate is an organic compound with the molecular formula C5H8O3. It is a methyl ester derivative of 2-methyl-3-oxopropanoic acid. This compound is of interest due to its role as an intermediate in various chemical reactions and its applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-oxopropanoate can be synthesized through the esterification of 2-methyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically involves refluxing the mixture overnight and then separating the product by distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-methyl-3-oxopropanoic acid.
Reduction: 2-methyl-3-hydroxypropanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain metabolites.
Medicine: It is investigated for its potential role in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-oxopropanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context of its use, such as in metabolic pathways or synthetic processes .
Comparison with Similar Compounds
Similar Compounds
Methylmalonic acid semialdehyde: An intermediate in the metabolism of thymine and valine.
Methyl 3-oxopropanoate: A similar ester with a different substitution pattern.
Uniqueness
Methyl 2-methyl-3-oxopropanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in synthetic chemistry. Its methyl group at the 2-position provides distinct reactivity compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-methyl-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)5(7)8-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYJZXYVLPKDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885966 | |
Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51673-64-4 | |
Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51673-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051673644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 2-methyl-3-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10885966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxoisobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.113 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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